1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone
説明
特性
IUPAC Name |
1-[4-(1H-1,2,4-triazol-5-yl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-11-2-1-7-16(11)10-5-3-9(4-6-10)12-13-8-14-15-12/h3-6,8H,1-2,7H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUPTIPSFPPXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, often using a halogenated benzene derivative.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed through a cyclization reaction involving an amine and a carbonyl compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
化学反応の分析
1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The triazole and phenyl rings can undergo substitution reactions with various electrophiles or nucleophiles, leading to a wide range of substituted derivatives.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reagents and conditions used .
科学的研究の応用
Pharmacological Applications
-
Antimicrobial Activity :
- Several derivatives of triazole compounds have demonstrated significant antimicrobial properties. For instance, research has shown that compounds similar to 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone exhibit inhibitory effects against various bacterial strains, including Mycobacterium smegmatis and other pathogenic bacteria .
- Anticancer Activity :
- Antioxidant Properties :
- Anti-inflammatory Effects :
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions where starting materials are carefully selected to optimize yield and purity. Various synthetic pathways have been explored to enhance the efficacy and biological activity of the compound:
- Synthetic Pathway Overview :
- The synthesis often starts with the formation of the triazole ring followed by cyclization with pyrrolidinone derivatives.
- Modifications at different positions on the triazole or pyrrolidinone can lead to compounds with enhanced pharmacological profiles.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of triazole-pyrrole hybrids for their antimycobacterial activity. Among these, derivatives containing the this compound structure showed minimum inhibitory concentrations that suggest potential as therapeutic agents against tuberculosis .
Case Study 2: Anticancer Activity
In vitro studies on melanoma cells demonstrated that this compound significantly reduced cell viability compared to control groups. The mechanisms involved apoptosis induction and cell cycle arrest at specific phases .
Data Tables
作用機序
The mechanism of action of 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological molecules, enhancing its binding affinity and specificity. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in the compound’s observed biological effects .
類似化合物との比較
Core Heterocycle Variations
- Pyrrolidinone vs. Pyrrole Carboxamide: The target compound’s pyrrolidinone ring contrasts with pyrrole-2-carboxamide derivatives (e.g., compounds 96, 97, 101, 102 in ). These analogs exhibit antifungal activity due to their triazole and trifluoromethylphenyl substituents. The pyrrolidinone’s lactam group may enhance metabolic stability compared to the carboxamide’s hydrolytic susceptibility .
- Pyridinone Derivatives: describes 5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone, which replaces pyrrolidinone with a pyridinone core.
Substituent Effects
Electron-Withdrawing Groups :
Analogs in (e.g., 96 , 97 ) feature trifluoromethylphenyl or difluoromethylpyridinyl substituents. These groups enhance lipophilicity and binding affinity to fungal cytochrome P450 enzymes, a common target for triazole antifungals . The target compound lacks such substituents, which may reduce potency but improve solubility.Linker Diversity :
In , urea-linked imidazolidin-2-ylidene derivatives (e.g., Example 5) incorporate a trifluoromethoxyphenyl group. The urea moiety facilitates hydrogen bonding, a feature absent in the target compound’s simpler structure .
Key Reaction Pathways
Chiral Resolution :
highlights the use of supercritical fluid chromatography (SFC) to isolate enantiomers (e.g., 96 and 97 ), achieving >99% purity. The target compound’s synthesis may require similar enantiomeric resolution if stereocenters are present .- Coupling Reactions: describes carbamate-amine coupling using potassium phosphate and N,N-diisopropylethylamine.
Purity and Analytical Characterization
Chromatographic Techniques :
Analogs in are characterized by HPLC and SFC, with retention times (e.g., 1.41 min for 96 ) critical for confirming enantiomeric purity. The target compound would require analogous profiling to validate structural integrity .Spectroscopic Data :
While ¹H NMR and ESIMS data are provided for analogs (e.g., 101 and 102 ), the absence of such data for the target compound necessitates further experimental validation .
生物活性
1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by relevant studies and findings.
Chemical Structure and Properties
Chemical Formula: C13H13N3O
Molecular Weight: 229.26 g/mol
IUPAC Name: this compound
The compound features a triazole ring, which is known for its significant pharmacological potential. The presence of the pyrrolidinone moiety enhances its biological activity by contributing to the compound's ability to interact with various biological targets.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound:
- Against Mycobacterium smegmatis: A series of triazole-pyrrole hybrids were synthesized and evaluated for their antimycobacterial activity. The minimum inhibitory concentration (MIC) was determined to be greater than 64 mg/L for some derivatives, indicating moderate activity against this pathogen .
- Broad-spectrum Antimicrobial Activity: The triazole scaffold has been associated with antifungal and antibacterial properties. Compounds containing this moiety have shown promising results in inhibiting various strains of bacteria and fungi .
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties:
- Cytotoxicity Studies: In vitro evaluations have demonstrated that derivatives of this compound possess cytotoxic effects against cancer cell lines. For instance, certain analogues were reported to show effective inhibition of cell proliferation in human cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) .
- Mechanism of Action: The anticancer activity is likely attributed to the compound's ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .
Anticonvulsant Activity
The anticonvulsant potential of compounds related to this compound has also been explored:
- Electroshock Seizure Models: In animal models, certain derivatives have shown efficacy in reducing seizure activity induced by electroshock. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl or triazole moieties can enhance anticonvulsant effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Modification | Effect on Activity |
|---|---|
| Substituents on Triazole Ring | Influence on antimicrobial potency; electron-donating groups enhance activity |
| Variations in Pyrrolidinone Structure | Altered cytotoxicity profiles against cancer cells |
| Length of Alkyl Chains | Longer chains generally reduce activity; optimal length enhances binding affinity |
Case Study 1: Antimicrobial Evaluation
A study synthesized a series of triazole-pyrrole hybrids and tested their efficacy against Mycobacterium smegmatis. Results indicated that specific substitutions on the triazole ring significantly improved antimicrobial activity compared to unsubstituted analogues .
Case Study 2: Anticancer Screening
In vitro tests on various cancer cell lines revealed that specific derivatives exhibited IC50 values comparable to established anticancer agents like doxorubicin. These findings underscore the potential of this compound as a lead compound for further development in cancer therapy .
Q & A
Q. What are the optimal synthetic routes for preparing 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclization. A validated approach involves:
- Acylation and hydrazinolysis of pyrrole derivatives to form intermediates.
- Nucleophilic addition of phenylisothiocyanate followed by alkaline cyclization to yield the triazole-pyrrolidinone scaffold .
- Recrystallization from methanol or ethanol (≥95% purity) is recommended for purification .
Key parameters to optimize include solvent polarity (e.g., xylene for reflux) and reaction time (25–30 hours for cyclization) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- 1H NMR spectroscopy to verify aromatic protons (δ 7.2–8.1 ppm) and pyrrolidinone carbonyl signals (δ 170–175 ppm).
- IR spectroscopy to confirm C=O stretches (~1680 cm⁻¹) and triazole C=N vibrations (~1550 cm⁻¹) .
- High-performance liquid chromatography (HPLC) with diode-array detection (λ = 254 nm) to ensure ≥98% purity .
Q. What are the common by-products or impurities encountered during synthesis, and how can they be mitigated?
- Methodological Answer : Common impurities include:
- Uncyclized intermediates (e.g., thiourea derivatives), resolved via prolonged reflux in xylene .
- Residual solvents (e.g., DMF), removed by vacuum drying at 60°C for 12 hours.
- Oxidation by-products , minimized by inert gas purging (N₂/Ar) during cyclization .
Advanced Research Questions
Q. What computational strategies are effective for predicting the bioactivity of this compound against kinase targets?
- Methodological Answer : Perform molecular docking using:
- PDB ligands (e.g., 2XP2 for anaplastic lymphoma kinase, 3LD6 for lanosterol 14-α-demethylase) to assess binding affinity.
- Density functional theory (DFT) to calculate electrostatic potential maps for triazole-pyrrolidinone interactions .
- Machine learning models trained on kinase inhibition datasets to predict IC₅₀ values .
Q. How does the electronic configuration of the triazole moiety influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The triazole’s electron-deficient C-3 position facilitates nucleophilic attacks .
Q. What mechanistic insights explain contradictory yields in solvent-dependent syntheses of this compound?
- Methodological Answer : Contradictions arise from solvent polarity effects:
- Polar aprotic solvents (e.g., DMF) stabilize intermediates but may promote side reactions (e.g., hydrolysis).
- Non-polar solvents (e.g., xylene) favor cyclization but require higher temperatures (ΔG‡ = 85–90 kJ/mol) .
Arrhenius plots (ln k vs. 1/T) can identify optimal temperature ranges for yield maximization.
Q. What strategies are recommended for modifying the pyrrolidinone ring to enhance metabolic stability without compromising bioactivity?
- Methodological Answer :
- Ring substitution : Introduce methyl groups at C-3/C-4 to reduce CYP450-mediated oxidation.
- Isosteric replacement : Replace the carbonyl group with a thiocarbonyl (C=S) to alter pharmacokinetics.
- Prodrug design : Convert the pyrrolidinone to a lactam prodrug for improved oral bioavailability .
Data Analysis and Troubleshooting
Q. How should researchers address discrepancies in NMR data between synthetic batches?
- Methodological Answer :
- Deuterated solvent consistency : Ensure uniform use of DMSO-d₆ or CDCl₃ to eliminate solvent shift artifacts.
- Dynamic proton exchange : Suppress by heating samples to 50°C or using low-temperature probes.
- Impurity profiling : Cross-validate with LC-MS to identify trace contaminants (e.g., residual starting materials) .
Q. What experimental and computational methods validate the compound’s interaction with cyclooxygenase-2 (COX-2)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
